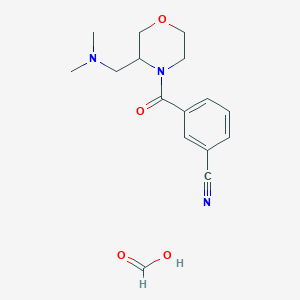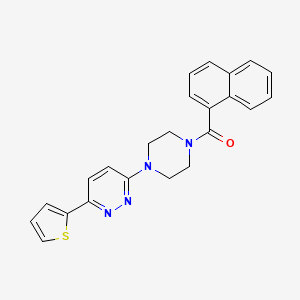![molecular formula C13H18N2O3S B2437078 N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide CAS No. 2411243-58-6](/img/structure/B2437078.png)
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an ethyl group and a prop-2-enamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide typically involves the following steps:
Formation of the Dimethylsulfamoyl Intermediate: The initial step involves the reaction of dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.
Coupling with Phenyl Ethylamine: The dimethylsulfamoyl chloride is then reacted with 3-phenylethylamine to form the intermediate N-[3-(dimethylsulfamoyl)phenyl]ethylamine.
Amidation Reaction: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.
Materials Science: The compound can be used in the development of advanced materials with specific chemical properties.
Biology: It is investigated for its effects on cellular processes and potential therapeutic applications.
Industry: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and therapeutic actions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide: Similar structure with a different position of the dimethylsulfamoyl group.
N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide: Contains a hydroxy group and a phenylsulfamoyl group.
Uniqueness
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide is unique due to the specific positioning of the dimethylsulfamoyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-13(16)14-10(2)11-7-6-8-12(9-11)19(17,18)15(3)4/h5-10H,1H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMRYRRTSJYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2436995.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2436998.png)

![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)



![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)


![5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2437015.png)
![2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2437016.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2437017.png)
